(Z)-3-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE
Overview
Description
(Z)-3-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of furan, pyrazole, and propenone moieties, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dichlorophenol with formaldehyde to form 2,6-dichlorophenoxymethyl alcohol. This intermediate is then reacted with 2-furylcarboxaldehyde to form the furan derivative. The final step involves the condensation of this furan derivative with 1,3-dimethyl-1H-pyrazol-5-yl ketone under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted derivatives with nucleophiles replacing the chlorine atoms.
Scientific Research Applications
(Z)-3-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-3-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in biological pathways, leading to its observed effects. For example, it may bind to microbial enzymes, disrupting their function and leading to antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE
- (Z)-3-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-IMIDAZOL-5-YL)-2-PROPEN-1-ONE
Uniqueness
The uniqueness of (Z)-3-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Its dichlorophenoxy moiety provides unique reactivity, while the furan and pyrazole rings contribute to its stability and potential biological activity.
Properties
IUPAC Name |
(Z)-3-[5-[(2,6-dichlorophenoxy)methyl]furan-2-yl]-1-(2,5-dimethylpyrazol-3-yl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3/c1-12-10-17(23(2)22-12)18(24)9-8-13-6-7-14(26-13)11-25-19-15(20)4-3-5-16(19)21/h3-10H,11H2,1-2H3/b9-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYFLOZIWSEPPR-HJWRWDBZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)C=CC2=CC=C(O2)COC3=C(C=CC=C3Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)C(=O)/C=C\C2=CC=C(O2)COC3=C(C=CC=C3Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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